molecular formula C22H17ClN6O2 B2578148 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251551-09-3

2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No. B2578148
CAS RN: 1251551-09-3
M. Wt: 432.87
InChI Key: QOJWRSVXJOJDTA-UHFFFAOYSA-N
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Description

2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C22H17ClN6O2 and its molecular weight is 432.87. The purity is usually 95%.
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Scientific Research Applications

Energetic Materials

This compound belongs to the [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and a very good calculated detonation performance .

Secondary Explosives

The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance . These features suggest strong possibilities for applications as secondary explosives .

Heat-Resistant Explosives

The compound has a remarkable measured density of 1.91 g cm−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance . These features outperform all current heat-resistant explosives, suggesting a significant potential as a heat-resistant explosive .

Primary Explosives

Some compounds in the [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .

Anti-Tumor Activity

The [1,2,4]triazolo [4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties were designed and their IC50 values were evaluated against three cancer cell lines (A549, MCF-7 and HeLa) and c-Met kinase . The compound with most potential exhibited excellent anti-tumor activity against these cancer cell lines .

c-Met Kinase Inhibitors

The compound also possessed superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) . The results demonstrated that the compound could be a potential c-Met kinase inhibitor .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN6O2/c1-13-3-4-16(11-14(13)2)18-9-10-19-26-28(22(30)29(19)25-18)12-20-24-21(27-31-20)15-5-7-17(23)8-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJWRSVXJOJDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

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